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Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a

central role in gene regulation. It is a core component of several histone methyltransferase

(HMT) complexes, most notably the SET1/MLL complexes, which are responsible for the

methylation of histone H3 at lysine 4 (H3K4).[1][2] H3K4 methylation is a key epigenetic mark

predominantly associated with active gene transcription. WDR5 facilitates the assembly and

enzymatic activity of these complexes by acting as a crucial bridge between the catalytic

subunit (e.g., MLL1) and the histone substrate.[1][3] Given its fundamental role in chromatin

modification and its deregulation in various cancers, WDR5 has emerged as a significant target

for both basic research and therapeutic development.[3][4]

This document provides a comprehensive protocol for performing Chromatin

Immunoprecipitation (ChIP) with a WDR5-specific antibody. The ChIP assay allows for the

identification of specific genomic regions where WDR5 is bound, thereby revealing its direct

gene targets and providing insights into its regulatory functions across the genome.[5][6]
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Caption: WDR5 scaffolds the SET1/MLL complex to catalyze H3K4 methylation.
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Caption: A generalized workflow for the Chromatin Immunoprecipitation protocol.
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Data Presentation: Expected ChIP-qPCR Results
Following a successful ChIP experiment using a WDR5 antibody, quantitative PCR (qPCR)

should be performed to validate enrichment at known target loci. The table below presents

example data, showing the percentage of input DNA recovered for WDR5 target genes versus

a negative control region. High fold enrichment over the IgG control indicates a successful

immunoprecipitation.

Gene Locus Target Type
WDR5 ChIP (%
Input)

IgG Control (%
Input)

Fold
Enrichment
(WDR5/IgG)

RPS14 Promoter
Conserved

WDR5 Target
2.8% 0.08% 35.0

RPL5 Promoter
Conserved

WDR5 Target
2.1% 0.07% 30.0

GAPDH

Promoter

Housekeeping

Gene
1.5% 0.09% 16.7

Gene Desert
Negative Control

Region
0.05% 0.06% ~0.8

Data is representative. Actual values will vary based on cell type, antibody, and experimental

conditions.

Detailed Protocol: Chromatin Immunoprecipitation
(WDR5)
This protocol is optimized for cultured mammalian cells (starting with ~2-5 x 107 cells).

A. Reagents & Buffers
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Buffer Name Composition

PBS Phosphate Buffered Saline, ice-cold

Crosslinking Solution 1% Formaldehyde in cell culture medium

Quenching Solution 125 mM Glycine in PBS

Cell Lysis Buffer
5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40,

Protease Inhibitors

Nuclei Lysis Buffer
50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1%

SDS, Protease Inhibitors

ChIP Dilution Buffer
0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA,

16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl

Low Salt Wash Buffer
0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20

mM Tris-HCl (pH 8.1), 150 mM NaCl

High Salt Wash Buffer
0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20

mM Tris-HCl (pH 8.1), 500 mM NaCl

LiCl Wash Buffer

0.25 M LiCl, 1% NP-40, 1% Sodium

Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH

8.1)

TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Elution Buffer 1% SDS, 0.1 M NaHCO₃ (prepare fresh)

Add protease inhibitors (e.g., PMSF, aprotinin, leupeptin) to lysis and dilution buffers

immediately before use.

B. Experimental Procedure
1. Crosslinking of Proteins to DNA

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[7][8]

Incubate for 10 minutes at room temperature with gentle rocking.[6][7]
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Quench the reaction by adding glycine to a final concentration of 125 mM.[7]

Incubate for 5 minutes at room temperature.[7]

Wash cells twice with ice-cold PBS. Scrape and collect cells in a conical tube.[8]

Pellet cells by centrifugation (e.g., 1,500 x g for 5 min at 4°C).

2. Cell Lysis and Chromatin Preparation

Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.[9]

Pellet the nuclei by centrifugation (e.g., 5,000 rpm for 5 min at 4°C).[9]

Resuspend the nuclear pellet in Nuclei Lysis Buffer.[9]

Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Note:

Sonication conditions must be optimized for each cell type and sonicator.[8]

Clarify the lysate by centrifuging at maximum speed for 10 minutes at 4°C to pellet debris.[9]

Transfer the supernatant (soluble chromatin) to a new tube.

3. Immunoprecipitation

Dilute the chromatin 1:10 with ChIP Dilution Buffer.[9]

Set aside 50 µL of the diluted chromatin to serve as the "Input" control.

Pre-clear the remaining chromatin by adding Protein A/G magnetic beads and incubating for

1 hour at 4°C with rotation.

Pellet the beads on a magnetic stand and transfer the supernatant (pre-cleared chromatin) to

a new tube.

Add 2-5 µg of a ChIP-validated anti-WDR5 antibody (and a corresponding amount of control

IgG to a separate sample).

Incubate overnight at 4°C with rotation.
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Add fresh Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Incubate for 2-4 hours at 4°C with rotation.

4. Washing

Pellet the beads on a magnetic stand and discard the supernatant.

Perform the following sequential washes (5 minutes each with rotation at 4°C):

2x with Low Salt Wash Buffer[10]

1x with High Salt Wash Buffer[10]

1x with LiCl Wash Buffer[10]

2x with TE Buffer[10]

5. Elution and Reverse Crosslinking

Resuspend the washed beads in freshly prepared Elution Buffer.

Incubate at 65°C for 15-30 minutes with agitation.

Pellet the beads and transfer the supernatant to a new tube.

Add NaCl to the eluates and the Input sample to a final concentration of 200 mM.

Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.[8]

6. DNA Purification

Treat the samples with RNase A (30 minutes at 37°C) followed by Proteinase K (2 hours at

45°C).[11]

Purify the DNA using a PCR purification spin kit or phenol:chloroform extraction followed by

ethanol precipitation.

Elute the final DNA in 30-50 µL of TE buffer or nuclease-free water.
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7. Analysis

Quantify the purified DNA.

Perform qPCR using primers designed for the promoter regions of known WDR5 target

genes (positive loci) and a gene-poor region (negative locus).[12]

Calculate enrichment as a percentage of the input DNA and normalize to the IgG control.

Need Custom Synthesis?
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To cite this document: BenchChem. [Application Note: Chromatin Immunoprecipitation
(ChIP) with WDR5 Antibody]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587426/docs#application-note-chromatin-
immunoprecipitation-chip-with-wdr5-antibody]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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